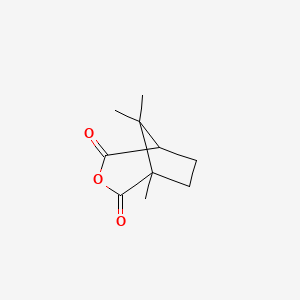
Camphoric anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Camphoric anhydride is an organic compound with the chemical formula C10H14O3. It is a white crystalline solid, soluble in alcohol and ether, but insoluble in water. This compound has a special smell and spicy taste . It is derived from camphoric acid, which is a dicarboxylic acid obtained from the oxidation of camphor, a natural terpenoid .
Vorbereitungsmethoden
Camphoric anhydride can be synthesized from camphoric acid through a reaction with phosphorus pentachloride (PCl5). The reaction involves the formation of camphoric acid chloride, which then cyclizes to form this compound . The reaction is mildly exothermic and requires careful temperature control. Industrial production methods often involve the use of alpha-pinene as a starting material, which undergoes isomeric addition and subsequent reactions to yield this compound .
Analyse Chemischer Reaktionen
Camphoric anhydride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with alcohols to form esters.
Friedel-Crafts Reactions: It can react with aromatic compounds to form phenylcamphoric acids.
Hydrolysis: It can be hydrolyzed to form camphoric acid.
Common reagents used in these reactions include alcohols, aromatic compounds, and water. The major products formed from these reactions are esters, phenylcamphoric acids, and camphoric acid.
Wissenschaftliche Forschungsanwendungen
Camphoric anhydride has several scientific research applications:
Polymer Synthesis: It is used in the preparation of fully terpene-based polyesters.
Organic Thin Films: It is used in the study of solid-state solvation in amorphous organic thin films.
Biologically Active Compounds: It is used in the synthesis of hybrid esters with antimicrobial and wound healing activities.
Wirkmechanismus
The mechanism by which camphoric anhydride exerts its effects involves its ability to react with various nucleophiles, leading to the formation of different products. For example, in the synthesis of solanesyl camphorate ester, this compound reacts with solanesol through nucleophilic substitution . The molecular targets and pathways involved in its biological activities are related to its ability to form esters and other derivatives that exhibit antimicrobial and wound healing properties.
Vergleich Mit ähnlichen Verbindungen
Camphoric anhydride can be compared with other similar compounds such as camphoric acid and camphor. While camphoric acid is a dicarboxylic acid, this compound is its cyclic anhydride form. Camphor, on the other hand, is a monoterpene ketone with different chemical properties and applications . This compound is unique in its ability to form esters and other derivatives that have specific biological activities .
Similar compounds include:
Camphoric Acid: A dicarboxylic acid derived from camphor.
Camphor: A monoterpene ketone with antiseptic and analgesic properties
Camphoric Acid Imides: Derivatives of camphoric acid with antiviral activity.
Eigenschaften
CAS-Nummer |
595-30-2 |
|---|---|
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C10H14O3/c1-9(2)6-4-5-10(9,3)8(12)13-7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m0/s1 |
InChI-Schlüssel |
VFZDNKRDYPTSTP-QUBYGPBYSA-N |
SMILES |
CC1(C2CCC1(C(=O)OC2=O)C)C |
Isomerische SMILES |
C[C@]12CC[C@H](C1(C)C)C(=O)OC2=O |
Kanonische SMILES |
CC1(C2CCC1(C(=O)OC2=O)C)C |
Key on ui other cas no. |
76-32-4 595-31-3 595-30-2 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


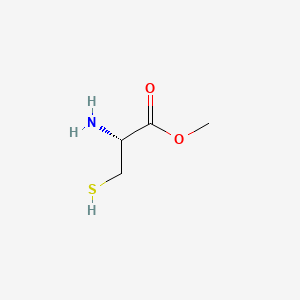
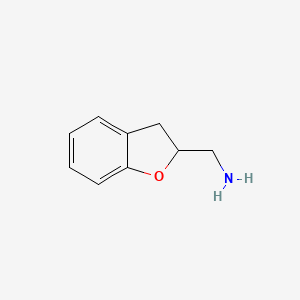
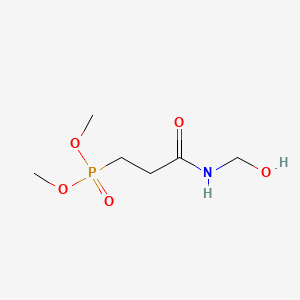
![2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]-](/img/structure/B1294742.png)
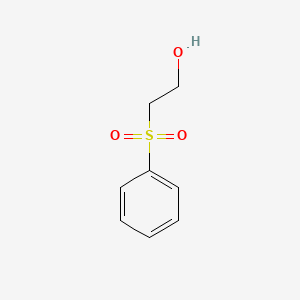
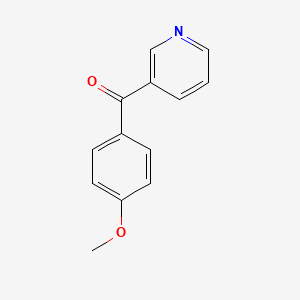
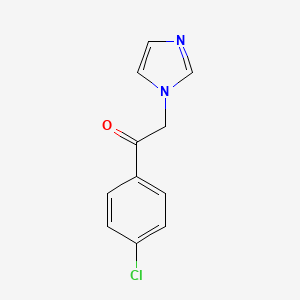
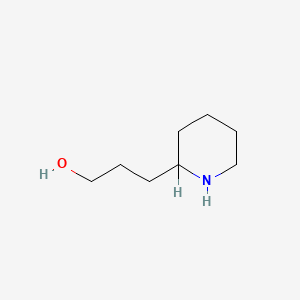
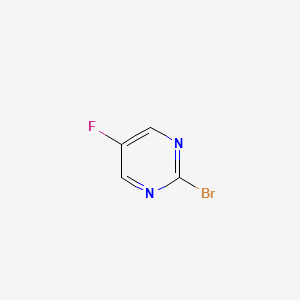
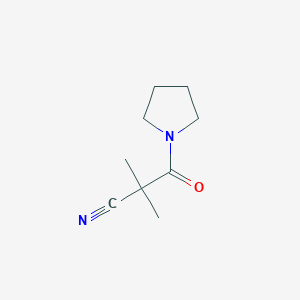
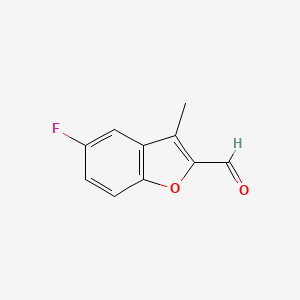
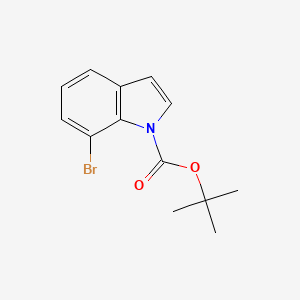
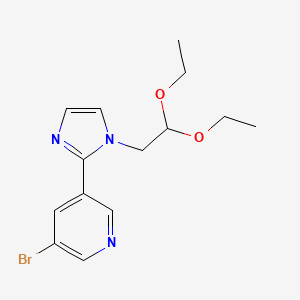
![6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1294762.png)
